N-(2,5-dichlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(2,5-dichlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-3-carboxamide derivative featuring a 2,5-dichlorophenyl group at the N3-position and a 4-ethylphenyl substituent at the 1-position of the dihydropyridazine core. Its molecular formula is C₁₉H₁₅Cl₂N₃O₂, with a molecular weight of 388.25 g/mol. The dichlorophenyl and ethylphenyl substituents contribute to its unique electronic and steric profile, influencing solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C19H15Cl2N3O2 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-2-12-3-6-14(7-4-12)24-10-9-17(25)18(23-24)19(26)22-16-11-13(20)5-8-15(16)21/h3-11H,2H2,1H3,(H,22,26) |
InChI Key |
WHWUJBFIJFHAAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the dichlorophenyl and ethylphenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,5-dichlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit promising anticancer properties. For instance, structural modifications in related compounds have shown enhanced potency against various cancer cell lines through the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of the dichlorophenyl moiety has been linked to increased efficacy due to enhanced membrane permeability and interaction with microbial targets .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain phospholipases, which play crucial roles in inflammatory processes. This inhibition may provide therapeutic benefits in treating inflammatory diseases and conditions associated with excessive phospholipid accumulation .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and identified key modifications that enhance anticancer activity. The incorporation of the dichlorophenyl group was noted to significantly improve potency against breast cancer cell lines .
Case Study 2: Antimicrobial Testing
In a comparative study of various derivatives, this compound demonstrated superior antimicrobial activity against Staphylococcus aureus and Candida albicans compared to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural analogs of this compound share the 4-oxo-1,4-dihydropyridazine-3-carboxamide scaffold but differ in substituents at the N3-aryl and 1-alkyl/aryl positions. Below is a detailed comparison based on molecular properties, synthesis, and research findings.
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of Selected Analogs
Key Observations :
- Substituent Effects: Chlorine vs. Ethylphenyl vs. Methylphenyl: The 4-ethylphenyl group introduces greater hydrophobicity and steric bulk than methyl substituents, which may influence membrane permeability and metabolic stability .
- Molecular Weight : The target compound (388.25 g/mol) is heavier than analogs with methyl/trifluoromethyl groups (333.39–378.34 g/mol), primarily due to the chlorine atoms. Higher molecular weight may impact pharmacokinetic properties, such as absorption and distribution.
Pharmacological and Physicochemical Insights
- Target Binding: Chlorine atoms may engage in halogen bonding with kinase ATP pockets, as seen in quinoline-based inhibitors . Trifluoromethyl groups in analogs (e.g., Table 1) offer metabolic stability but lack halogen-bonding capability .
- Bioavailability : The target compound’s higher molecular weight and hydrophobicity may reduce oral bioavailability compared to smaller analogs like N-(2,5-dimethylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide .
Biological Activity
N-(2,5-dichlorophenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyridazine core with substituents that may influence its biological activity. Its molecular formula is , and it has a molecular weight of approximately 359.24 g/mol.
Cytotoxic Effects
Recent studies have evaluated the cytotoxicity of various pyridazine derivatives, including our compound of interest. A notable study assessed the cytotoxic effects on L929 fibroblast cells. The results indicated that at concentrations of 50 and 100 µM, significant cell death occurred, while lower concentrations (1, 10, or 20 µM) did not show notable toxicity. The IC50 values were determined to be 27.05 µM for one derivative and 120.6 µM for another, suggesting varying potencies among related compounds .
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, which measure the ability to scavenge free radicals. Compounds similar to this compound demonstrated strong antioxidant activities, indicating that this compound may also possess similar properties .
The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or pathways related to cell proliferation and oxidative stress. For instance, some studies suggest that related compounds inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced cellular levels of NADP and NADPH, which are crucial for maintaining redox balance in cells .
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Study on Cholinesterase Reactivators : Research indicated that certain derivatives could reactivate cholinesterase inhibited by organophosphates in vitro. This suggests potential applications in counteracting pesticide toxicity .
- Cancer Therapeutics : A series of benzamide derivatives were evaluated for their RET kinase inhibitory activity. Compounds structurally related to our target showed moderate to high potency in inhibiting cancer cell proliferation driven by RET mutations .
Data Table: Summary of Biological Activities
| Compound Name | Cytotoxicity IC50 (µM) | Antioxidant Activity | Mechanism |
|---|---|---|---|
| This compound | 27.05 (T3), 120.6 (T6) | Strong (DPPH assay) | Inhibition of NADK |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
